molecular formula C18H21ClN2O5 B5676684 8-(3-chloro-5-methoxybenzoyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

8-(3-chloro-5-methoxybenzoyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B5676684
M. Wt: 380.8 g/mol
InChI Key: WRFJPGSSZGGAEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro decane derivatives often involves stereospecific cycloaddition reactions, as demonstrated in studies of similar compounds. For example, the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives was achieved through [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones, leading to compounds with defined pseudo-axial and pseudo-equatorial substituent orientations (Chiaroni et al., 2000).

Molecular Structure Analysis

The molecular structure of diazaspiro compounds, including those related to the target compound, often features significant conformational details. For example, the isoxazolidine rings in certain diazaspiro derivatives exhibit envelope conformations, influencing the positioning of substituents and impacting the molecule's overall geometry and reactivity (Chiaroni et al., 2000).

Chemical Reactions and Properties

Related diazaspiro compounds participate in a variety of chemical reactions. For instance, chloro-methoxy-carbene derivatives are generated from diazirines and engage in reactions such as cyclopropanation and alcohol addition, showcasing a range of reactivities and chemical transformations pertinent to this class of compounds (Smith & Stevens, 1979).

properties

IUPAC Name

8-(3-chloro-5-methoxybenzoyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5/c1-20-15(22)10-14(17(24)25)18(20)3-5-21(6-4-18)16(23)11-7-12(19)9-13(8-11)26-2/h7-9,14H,3-6,10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFJPGSSZGGAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C12CCN(CC2)C(=O)C3=CC(=CC(=C3)Cl)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-Chloro-5-methoxybenzoyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

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